molecular formula C12H10N2O2 B11786113 3-Acetyl-1-phenylpyridazin-4(1H)-one

3-Acetyl-1-phenylpyridazin-4(1H)-one

Cat. No.: B11786113
M. Wt: 214.22 g/mol
InChI Key: OQCWARNJZKGKTF-UHFFFAOYSA-N
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Description

3-Acetyl-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with an acetyl group at the 3-position and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The phenyl and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-Acetyl-1-phenylpyridazin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Acetyl-1-phenylpyridazin-4(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpyridazin-4(1H)-one: Lacks the acetyl group at the 3-position.

    3-Acetyl-1-methylpyridazin-4(1H)-one: Contains a methyl group instead of a phenyl group at the 1-position.

    3-Acetyl-1-phenylpyrazin-4(1H)-one: Similar structure but with a pyrazine ring instead of a pyridazine ring.

Uniqueness

3-Acetyl-1-phenylpyridazin-4(1H)-one is unique due to the presence of both the acetyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-acetyl-1-phenylpyridazin-4-one

InChI

InChI=1S/C12H10N2O2/c1-9(15)12-11(16)7-8-14(13-12)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

OQCWARNJZKGKTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2

Origin of Product

United States

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